molecular formula C19H15ClN4OS B2974401 N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE CAS No. 335389-91-8

N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE

Cat. No.: B2974401
CAS No.: 335389-91-8
M. Wt: 382.87
InChI Key: LAKINKXQPWHAKM-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a triazoloquinoline moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazoloquinoline intermediate. This step may require the use of polar aprotic solvents and specific reagents to achieve high yields.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the sulfanylacetamide group to the chlorophenyl-triazoloquinoline intermediate. This step may involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can target the triazoloquinoline core or the sulfanyl group, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can be compared with other triazoloquinoline derivatives to highlight its uniqueness:

    Similar Compounds: Other compounds in this class include triazoloquinoline derivatives with different substituents, such as N-(2-bromophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide or N-(2-fluorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide.

    Uniqueness: The presence of the chlorophenyl group and the specific substitution pattern in this compound may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKINKXQPWHAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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